The synthesis of NY-Eso-1 (87-111) typically involves solid-phase peptide synthesis methods. The peptide is synthesized using automated synthesizers that facilitate the stepwise addition of amino acids to form the desired sequence. In the referenced studies, the full-length NY-Eso-1 protein was produced in Escherichia coli, which serves as a common host for recombinant protein production. The purification of the synthesized peptide is crucial for ensuring its biological activity and involves techniques such as high-performance liquid chromatography (HPLC) to achieve desired purity levels .
The molecular structure of NY-Eso-1 (87-111) consists of a specific sequence of amino acids that contributes to its binding affinity for major histocompatibility complex class II molecules. The sequence is represented as:
LLEFYLAMPFATPMEAELARRSLAQ
This peptide binds effectively to multiple HLA-DR and HLA-DP4 alleles, including HLA-DRB10101, 0401, 0701, and HLA-DPB10401 .
NY-Eso-1 (87-111) participates in several immunological reactions upon binding with major histocompatibility complex molecules. The primary reaction involves the presentation of this peptide on antigen-presenting cells, which subsequently stimulates CD4+ T cell responses. This process is critical in the activation of adaptive immunity against tumor cells expressing NY-Eso-1.
The mechanism of action for NY-Eso-1 (87-111) involves its recognition by T cell receptors on CD4+ T cells after being presented by major histocompatibility complex class II molecules. This interaction triggers a cascade of immune responses, enhancing the body's ability to target and eliminate cancer cells expressing this antigen.
NY-Eso-1 (87-111) exhibits several physical and chemical properties relevant to its function as an immunogenic peptide:
NY-Eso-1 (87-111) has significant applications in cancer immunotherapy. Its ability to elicit robust immune responses makes it a candidate for vaccine development aimed at treating cancers that express this antigen. Clinical trials have explored its use in therapeutic vaccines targeting melanoma and other malignancies . Additionally, it serves as a valuable tool in research for understanding tumor immunity and developing personalized cancer treatments.
NY-ESO-1 (New York esophageal squamous cell carcinoma 1), encoded by the CTAG1B gene on chromosome Xq28, is a prototypical cancer-testis antigen (CTA) with restricted physiological expression. Its presence is primarily confined to immune-privileged sites such as testicular germ cells (spermatogonia and primary spermatocytes) and placental tissues, with minimal to no expression in normal somatic tissues [1] [2] [5]. This expression profile renders NY-ESO-1 an ideal target for immunotherapy, as it minimizes risks of on-target, off-tumor toxicity—a limitation observed with other CTAs like MAGE-A3, which can cause neurotoxicity due to cross-reactivity [1].
Epigenetic mechanisms tightly regulate NY-ESO-1 reactivation in malignancies. DNA demethylation agents (e.g., decitabine) induce its expression in tumor cells by disrupting repressive complexes like HDAC1-mSin3A-NCOR1 and Dnmt3b-HDAC1-Egr1 [1]. Clinically, NY-ESO-1 exhibits heterogeneous expression across cancers:
In sarcomas, NY-ESO-1 serves as a diagnostic biomarker, distinguishing MLS (84.4% sensitivity, 100% specificity) from other mesenchymal tumors like leiomyosarcoma or schwannoma [1] [7]. Its expression correlates with poor prognosis in MLS but predicts better responses to antigen-specific immunotherapies in ovarian cancer and melanoma [1] [5].
Table 1: NY-ESO-1 Expression in Solid Tumors
Tumor Type | Expression Frequency (%) | Clinical Significance |
---|---|---|
Myxoid liposarcoma | 89–100 | Diagnostic marker; poor prognosis |
Synovial sarcoma | 80 | Homogeneous expression (70% of cases) |
Neuroblastoma | 82 | Candidate for adoptive T-cell therapy |
Melanoma | 46 | Associated with spontaneous immune responses |
Triple-negative breast cancer | Elevated vs. ER+ tumors | Novel therapeutic target |
The NY-ESO-1 (87-111) peptide is a 25-amino acid fragment (residues 87–111) of the full-length 180-amino acid NY-ESO-1 protein. It features a glycine-rich N-terminal region and a hydrophobic C-terminal domain containing the conserved Pcc-1 motif, implicated in cell cycle regulation [1] [5] [8]. This epitope’s key functional property is its promiscuous HLA binding, enabling interactions with multiple MHC class II alleles:
This broad binding capacity allows the epitope to activate CD4+ T cells across diverse genetic backgrounds. Mechanistically, residues 87–111 contain overlapping T-cell recognition motifs. The sequence includes the immunodominant HLA-A*02:01-restricted epitope (157–165), enabling coordinated CD4+ and CD8+ T-cell responses [6] [7]. Structural studies confirm that antigen-presenting cells (APCs) process full-length NY-ESO-1 protein via macroautophagy and intercellular transfer, generating the 87–111 fragment for MHC-II loading [7].
Table 2: HLA Alleles Binding NY-ESO-1 (87–111) and Immune Response Profiles
HLA Allele | Class | T-Cell Response | Cytokine Profile |
---|---|---|---|
DRB1*0101 | II | CD4+ Th1/Th2 | IFN-γ, IL-5 |
DRB1*0401 | II | CD4+ Th1 | IFN-γ |
DPB1*0401 | II | CD4+ Th0 | IFN-γ, IL-5 |
HLA-A*02:01 | I | CD8+ cytotoxic | Perforin, Granzyme B |
The NY-ESO-1 (87-111) epitope bridges innate and adaptive immunity by functioning as both a tumor-associated antigen and an endogenous adjuvant. It activates dendritic cells (DCs) through Toll-like receptor 4 (TLR4) binding, promoting DC maturation and antigen presentation [7]. This dual role facilitates:
However, the tumor microenvironment (TME) can subvert NY-ESO-1-directed immunity. Immunosuppressive cytokines (e.g., IL-6, IL-10) and regulatory T cells (Tregs) inhibit effector T-cell function. Notably, bacterial vector-based NY-ESO-1 vaccines resist Treg suppression, highlighting strategies to overcome evasion [8] [9]. Clinical evidence shows that NY-ESO-1 (87-111)-specific T cells recognize autologous DCs pulsed with full-length protein or transfected with cDNA, confirming physiological relevance [3].
In sarcoma models, NY-ESO-1 (87-111) vaccines stimulate polyfunctional CD4+ responses:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1